

# 5-Iodoisobenzofuran-1,3-dione molecular formula and weight

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## Compound of Interest

Compound Name: 5-Iodoisobenzofuran-1,3-dione

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An In-Depth Technical Guide to **5-Iodoisobenzofuran-1,3-dione**

## Introduction

**5-Iodoisobenzofuran-1,3-dione**, a halogenated derivative of phthalic anhydride, is a pivotal chemical intermediate with significant utility in advanced organic synthesis. Its unique bifunctional nature—a reactive anhydride ring and a strategically placed iodine atom—renders it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's fundamental properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are curated to explain not just the procedural steps but the underlying chemical principles that govern its use, empowering scientists to leverage this reagent to its full potential in pharmaceutical and materials science research.

## Part 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of its effective application in research. **5-Iodoisobenzofuran-1,3-dione** is a solid, crystalline compound whose characteristics dictate its handling, storage, and reaction conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>3</sub> IO <sub>3</sub>	[1][2]
Molecular Weight	274.01 g/mol	[1][2]
CAS Number	28418-89-5	[1][2]
Appearance	Solid, Dark red crystal	[1][3]
Melting Point	~252-253 °C	[3]
Purity	Commonly available in ≥95% to ≥98%	[1]
Solubility	Soluble in organic solvents (e.g., dichloromethane, chloroform)	[3]
InChI Key	HAXOVWANMPEGGM-UHFFFAOYSA-N	[1][4]

Expert Insights: The compound's high melting point is indicative of a stable, planar crystal lattice structure. Its solubility in halogenated organic solvents is typical for molecules of this class, facilitating its use in a wide range of reaction media. However, its reported instability towards light and heat necessitates careful storage to prevent degradation and ensure reproducibility in experimental outcomes.[3]

## Part 2: Synthesis and Mechanistic Insights

The synthesis of **5-Iodoisobenzofuran-1,3-dione** is a multi-step process that leverages classical organic reactions. Understanding this pathway is crucial for researchers who may need to synthesize it in-house or troubleshoot experiments. A plausible route proceeds from 4-aminophthalic acid, involving a Sandmeyer-type iodination followed by dehydration to form the anhydride ring.

Principle of Synthesis: The synthesis begins with the diazotization of an aromatic amine, converting it into a diazonium salt. This highly reactive intermediate is then subjected to a Sandmeyer reaction, where the diazonium group is displaced by an iodide ion, typically from potassium iodide or a copper(I) iodide source. The final step involves an acid-catalyzed

dehydration (or heating with acetic anhydride) of the resulting iodophthalic acid, which causes an intramolecular cyclization to yield the desired **5-Iodoisobenzofuran-1,3-dione**.

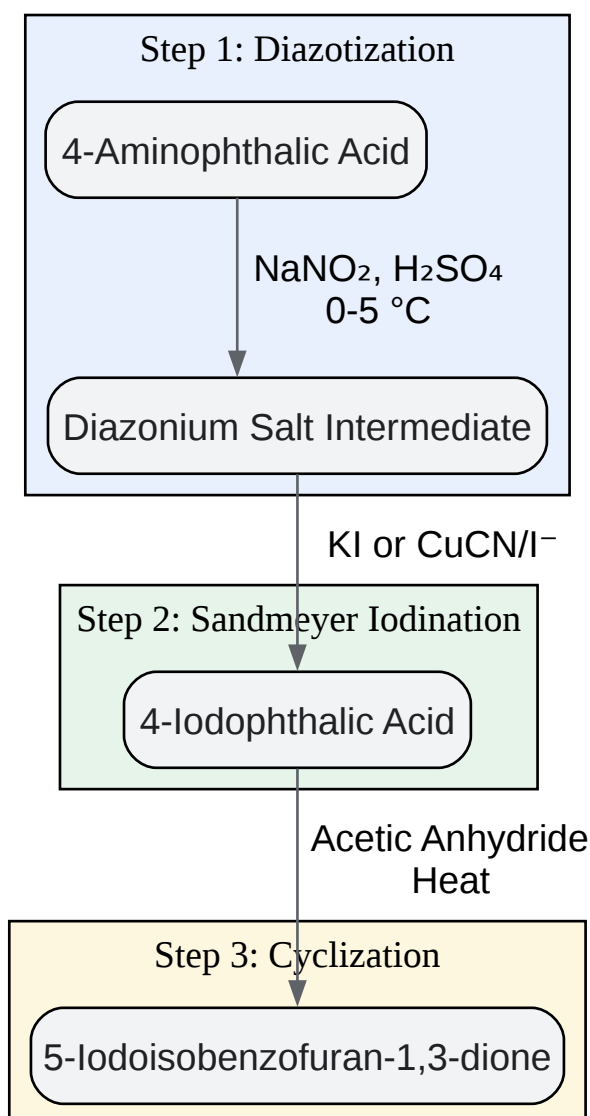
## Experimental Protocol: Synthesis of 5-Iodoisobenzofuran-1,3-dione

This protocol is a representative synthesis based on established chemical principles.

Researchers should consult specific literature and perform appropriate risk assessments before implementation.

- Diazotization:
  - Dissolve 4-aminophthalic acid in an aqueous solution of a strong mineral acid (e.g.,  $\text{H}_2\text{SO}_4$ ) and cool the mixture to 0-5 °C in an ice bath.
  - Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the low temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.
- Iodination (Sandmeyer Reaction):
  - In a separate flask, prepare a solution of potassium iodide (KI) or copper(I) cyanide ( $\text{CuCN}$ ) followed by an iodide source as referenced in literature.[2]
  - Slowly add the cold diazonium salt solution to the iodide solution. Vigorous stirring is necessary. Effervescence (release of  $\text{N}_2$  gas) will be observed as the diazonium group is replaced by iodine.
  - Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
- Cyclization to Anhydride:
  - Isolate the crude 4-iodophthalic acid product by filtration.
  - Heat the isolated acid with acetic anhydride.[2] This serves as both a solvent and a dehydrating agent, driving the formation of the cyclic anhydride.

- Upon cooling, the **5-Iodoisobenzofuran-1,3-dione** will crystallize out of the solution.
- Purification and Validation:
  - Collect the crystalline product by filtration and wash with a cold solvent (e.g., ether) to remove residual acetic anhydride.
  - Recrystallize the crude product from a suitable solvent (e.g., benzene or an acetic acid/benzene mixture) to achieve high purity.
  - Confirm the structure and purity using standard analytical techniques:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy (to confirm anhydride  $\text{C}=\text{O}$  stretches), and mass spectrometry (to verify the molecular weight).



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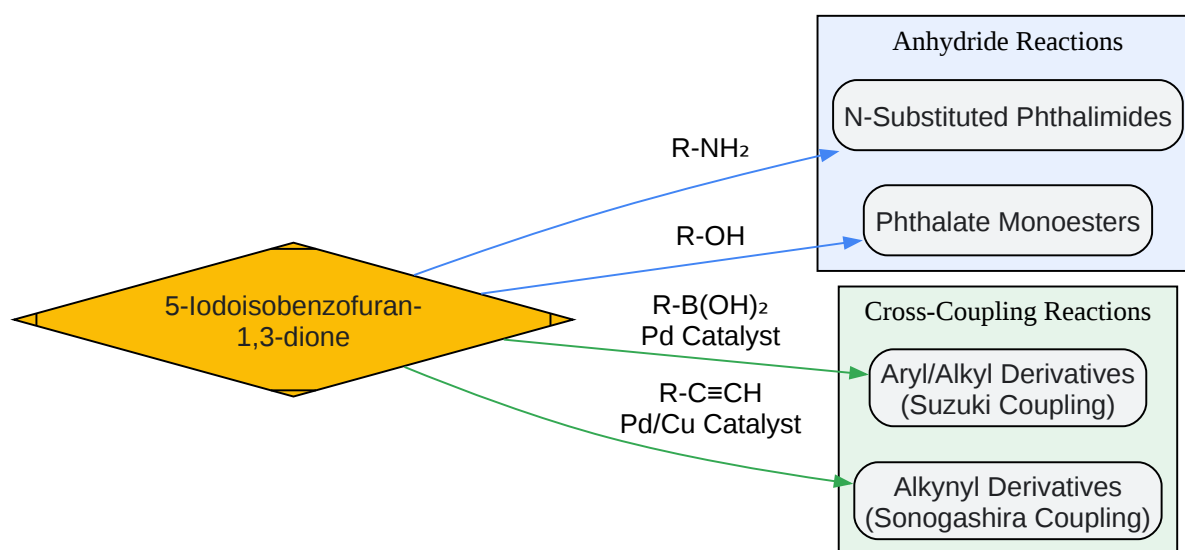
Caption: Synthetic workflow for **5-Iodoisobenzofuran-1,3-dione**.

## Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **5-Iodoisobenzofuran-1,3-dione** stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, depending on the desired outcome.

- **Anhydride Ring Opening:** The isobenzofuran-1,3-dione core is a cyclic anhydride, making it highly susceptible to nucleophilic attack.

- With Amines: Reacts readily with primary amines to form N-substituted phthalimides (or the intermediate phthalamic acid). This reaction is fundamental in the synthesis of isoindole-1,3-dione derivatives, a scaffold found in numerous bioactive compounds.[5]
- With Alcohols: Reaction with alcohols, typically under basic or acidic catalysis, yields mono-esterified phthalic acid derivatives. This allows for the introduction of ester functionalities.
- Carbon-Iodine Bond Functionalization: The iodine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
  - Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols). This enables the direct attachment of a vast array of organic substituents to the core structure, providing a powerful tool for library synthesis in drug discovery.



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Caption: Key reaction pathways of **5-Iodoisobenzofuran-1,3-dione**.

## Part 4: Applications in Research and Development

The structural motifs accessible from **5-Iodoisobenzofuran-1,3-dione** are prevalent in molecules of significant biological and material interest.

- **Drug Discovery Scaffold:** The isoindole-1,3-dione (phthalimide) core is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticonvulsant, and antitumor properties.<sup>[5]</sup> This reagent provides a direct entry point for creating novel analogues. For example, derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as potential antidepressant and antiproliferative agents.<sup>[6][7]</sup> The iodine atom allows for late-stage functionalization, a highly desirable strategy in modern drug development for fine-tuning a lead compound's properties.
- **Fluorescent Dyes and Materials Science:** The rigid, planar structure of the phthalimide system forms the basis of many fluorescent dyes and light-emitting materials.<sup>[3]</sup> By using Sonogashira or Suzuki coupling reactions, researchers can conjugate fluorogenic or chromophoric groups to the 5-position of the ring system, systematically tuning the photophysical properties of the resulting molecules for applications in bio-imaging, organic light-emitting diodes (OLEDs), and sensors.<sup>[3]</sup>

## Part 5: Safety, Handling, and Storage

Due to its reactivity, **5-Iodoisobenzofuran-1,3-dione** possesses significant hazards that demand strict adherence to safety protocols.

GHS Hazard Statement	Description
H301	Toxic if swallowed
H311	Toxic in contact with skin
H314	Causes severe skin burns and eye damage
H331	Toxic if inhaled

Signal Word: Danger<sup>[1]</sup>

## Protocol for Safe Handling and Use

- Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible.[\[8\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[\[8\]](#)
  - Eye Protection: Use chemical safety goggles and a face shield.[\[8\]](#)
  - Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[\[9\]](#)
- Handling Procedures: Avoid generating dust.[\[9\]](#) Use appropriate tools (spatulas) for transfers. In case of skin contact, immediately wash the affected area with plenty of soap and water.[\[9\]](#) For eye contact, rinse cautiously with water for several minutes.[\[9\]](#)
- Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[\[9\]](#) Keep in a dark place and under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[\[1\]](#)[\[10\]](#)
- Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[\[3\]](#)[\[9\]](#)

## Conclusion

**5-Iodoisobenzofuran-1,3-dione** is a high-value reagent whose utility is rooted in its predictable and versatile reactivity. By providing two orthogonal sites for chemical modification—the anhydride ring and the carbon-iodine bond—it serves as a powerful platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential to create novel compounds with tailored functions.

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